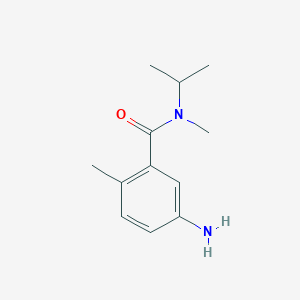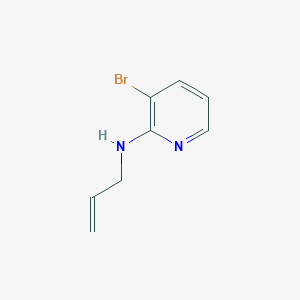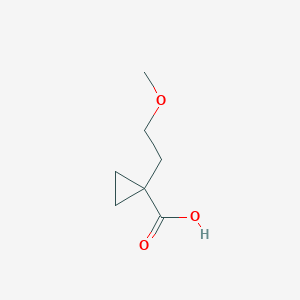
1-(2-Methoxyethyl)cyclopropancarbonsäure
Übersicht
Beschreibung
1-(2-Methoxyethyl)cyclopropanecarboxylic Acid (CAS# 1423031-57-5) is a research chemical . It has a molecular weight of 144.17 and a molecular formula of C7H12O3 . The IUPAC name for this compound is 1-(2-methoxyethyl)cyclopropane-1-carboxylic acid .
Molecular Structure Analysis
The InChI code for 1-(2-Methoxyethyl)cyclopropanecarboxylic Acid is 1S/C7H12O3/c1-10-5-4-7(2-3-7)6(8)9/h2-5H2,1H3,(H,8,9) . The InChI key is IJPWKHUTMBLTJD-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
1-(2-Methoxyethyl)cyclopropanecarboxylic Acid is a liquid at room temperature . It has a density of 1.081 g/mL at 25 °C . The compound has a topological polar surface area of 46.5 Ų and a XLogP3 of 0.3 .Wissenschaftliche Forschungsanwendungen
Medizin: Arzneimittelsynthese und -entwicklung
1-(2-Methoxyethyl)cyclopropancarbonsäure wird in der pharmazeutischen Industrie zur Synthese von pharmazeutischen Wirkstoffen (APIs) verwendet. Seine Struktur lässt sich so modifizieren, dass neue Medikamente mit potenziellen therapeutischen Anwendungen entwickelt werden können. Der Cyclopropanring der Verbindung ist ein häufiges Motiv in vielen Pharmazeutika, da er konformativ stabil ist und bestimmte biologische Moleküle imitieren kann .
Landwirtschaft: Pestizid- und Herbizidformulierung
In der Landwirtschaft könnte diese Verbindung als Vorläufer oder als aktiver Bestandteil bei der Formulierung von Pestiziden und Herbiziden dienen. Seine strukturelle Integrität unter verschiedenen Bedingungen kann die Wirksamkeit von landwirtschaftlichen Chemikalien verbessern, die entwickelt wurden, um Nutzpflanzen vor Schädlingen und Krankheiten zu schützen .
Materialwissenschaft: Polymersynthese
Die Methoxyethylgruppe in this compound kann an Polymerisationsreaktionen beteiligt sein, was zur Bildung neuartiger Polymere führt. Diese Polymere könnten einzigartige Eigenschaften besitzen, die für spezielle Anwendungen geeignet sind, wie z. B. hohe Haltbarkeit oder Beständigkeit gegenüber extremen Temperaturen .
Umweltwissenschaften: Schadstoffabbau
Die Forschung in den Umweltwissenschaften könnte die Verwendung von this compound beim Abbau von Schadstoffen untersuchen. Seine chemische Struktur könnte helfen, giftige Substanzen in weniger schädliche Bestandteile aufzuspalten und so zu Umweltreinigungsmaßnahmen beizutragen .
Biochemie: Enzymhemmungsuntersuchungen
In der Biochemie macht die einzigartige Struktur dieser Verbindung sie zu einem Kandidaten für die Untersuchung von Enzym-Substrat-Wechselwirkungen. Sie könnte als Inhibitor für bestimmte Enzyme wirken und so Einblicke in Enzymmechanismen liefern und bei der Entwicklung von enzymgezielten Medikamenten helfen .
Pharmakologie: Pharmakokinetische Modulation
In der Pharmakologie könnte this compound verwendet werden, um das pharmakokinetische Profil von Medikamenten zu modifizieren. Durch die Veränderung des Medikamentenstoffwechsels und der Verteilung im Körper kann es die Wirksamkeit und Sicherheit von Medikamenten verbessern .
Analytische Chemie: Chromatographiestandards
Analytische Chemiker können this compound als Standard- oder Referenzverbindung in chromatographischen Analysen verwenden. Seine eindeutige chemische Signatur ermöglicht die Kalibrierung von Instrumenten und die genaue Quantifizierung von Substanzen in komplexen Mischungen .
Chemieingenieurwesen: Prozessoptimierung
In der Verfahrenstechnik könnte diese Verbindung an Prozessoptimierungsstudien beteiligt sein. Seine Stabilität und Reaktivität können genutzt werden, um chemische Produktionsprozesse zu verbessern, was zu effizienteren und kostengünstigeren Produktionsverfahren führt .
Safety and Hazards
The compound is classified under GHS07 and has a signal word of "Warning" . It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Eigenschaften
IUPAC Name |
1-(2-methoxyethyl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-10-5-4-7(2-3-7)6(8)9/h2-5H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJPWKHUTMBLTJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1(CC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1423031-57-5 | |
| Record name | 1-(2-methoxyethyl)cyclopropane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



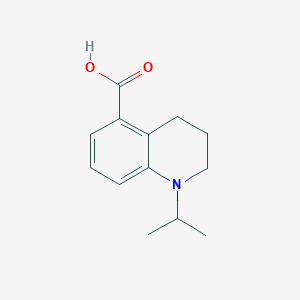
amino}propanoic acid](/img/structure/B1530247.png)

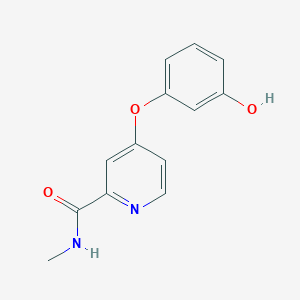
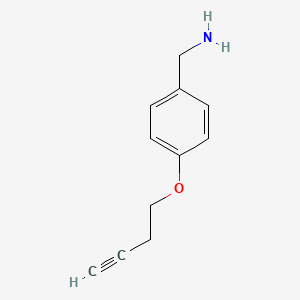
![1-[3-(Aminomethyl)pentan-3-yl]-4-fluorobenzene](/img/structure/B1530255.png)


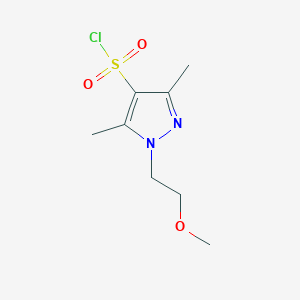
![2-{1-[4-(Methylsulfanyl)benzoyl]piperidin-2-yl}acetic acid](/img/structure/B1530260.png)
![4-bromo-1-[(4-chlorophenyl)methyl]-1H-pyrazole](/img/structure/B1530261.png)
